molecular formula C7H9NO7S2 B1315823 2-Amino-5-methoxybenzene-1,4-disulfonic acid CAS No. 27327-48-6

2-Amino-5-methoxybenzene-1,4-disulfonic acid

Cat. No. B1315823
CAS RN: 27327-48-6
M. Wt: 283.3 g/mol
InChI Key: GLABVBIYGGDCNO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-5-methoxybenzene-1,4-disulfonic acid can be represented by the InChI string: InChI=1S/C7H9NO7S2/c1-15-5-3-6 (16 (9,10)11)4 (8)2-7 (5)17 (12,13)14/h2-3H,8H2,1H3, (H,9,10,11) (H,12,13,14) . The Canonical SMILES representation is: COC1=C (C=C (C (=C1)S (=O) (=O)O)N)S (=O) (=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.3 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 161 Ų . The exact mass and monoisotopic mass are both 282.98204397 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

Research on the synthesis of related sulfonic acid derivatives indicates the importance of these compounds in developing intermediates for pharmaceuticals and dyes. For instance, Wang Yu (2008) described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, highlighting the utility of methoxybenzoic derivatives in pharmaceutical synthesis Wang Yu, 2008.

Catalysis and Material Science

Sulfonic acid derivatives play a critical role in catalysis and the development of new materials. Moosavi-Zare et al. (2013) used disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives, showcasing the role of sulfonic acid derivatives in facilitating chemical reactions Moosavi‐Zare et al., 2013.

Environmental and Surface Science

In the field of environmental science and surface chemistry, sulfonated compounds have been applied for water treatment and corrosion inhibition. Verma et al. (2015) explored 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for mild steel, demonstrating the protective effects of sulfonated compounds against corrosion Verma et al., 2015.

Pharmaceutical Research

Sulfonamide derivatives, closely related to sulfonic acid compounds, have been studied for their antitumor properties. Owa et al. (2002) investigated sulfonamide-focused libraries for cell cycle inhibition, highlighting the potential of sulfonated compounds in developing antitumor agents Owa et al., 2002.

Safety And Hazards

While specific safety and hazard information for 2-Amino-5-methoxybenzene-1,4-disulfonic acid is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-5-methoxybenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO7S2/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLABVBIYGGDCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562848
Record name 2-Amino-5-methoxybenzene-1,4-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxybenzene-1,4-disulfonic acid

CAS RN

27327-48-6, 83763-33-1
Record name 2-Amino-5-methoxy-1,4-benzenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27327-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methoxybenzene-1,4-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen -2-amino-5-methoxybenzene-1,4-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methoxy
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are subjected to a condensation reaction with trifluorotriazine and then with morpholine as described in Example 1. A diazo compound obtained by the customary route by direct diazotisation of 28.3 g of 1-amino-4-methoxy-benzene-2,5-disulphonic acid is added to the resulting suspension of the monofluorotriazinyl compound at 5°-10°, the pH simultaneously being kept at 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR19## is salted out, filtered off with suction, dried and ground. The red dyestuff powder dissolves readily in water and dyes cotton a brilliant reddish-tinged orange (colour code number 5).
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